1,2-Bis(1-hydroxyethyl)benzene

Vue d'ensemble

Description

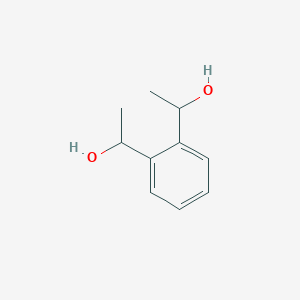

1,2-Bis(1-hydroxyethyl)benzene, also known as 1,2-Benzenedimethanol, is a chemical compound with the molecular formula C10H14O2 and a molecular weight of 166.22 . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .

Synthesis Analysis

The synthesis of 1,2-Bis(1-hydroxyethyl)benzene and similar compounds often involves multi-step processes. For instance, the synthesis of polysubstituted benzenes involves initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate . Another method involves transformations of bis[4-(1-hydroxyethyl)phenyl]alkanes, which includes polycondensation of diols, esterification of diols and the polyethers formed, and acidolysis and dehydration of the polyethers .Molecular Structure Analysis

The molecular structure of 1,2-Bis(1-hydroxyethyl)benzene consists of a benzene ring with two hydroxyethyl groups attached at the 1 and 2 positions . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions of 1,2-Bis(1-hydroxyethyl)benzene and similar compounds are often governed by the principles of electrophilic aromatic substitution . The presence of electron-withdrawing groups ortho and para to the chlorine substantially enhance the rate of substitution .Physical And Chemical Properties Analysis

1,2-Bis(1-hydroxyethyl)benzene has a melting point of 105 °C and a predicted boiling point of 288.2±20.0 °C . Its density is predicted to be 1.096±0.06 g/cm3 . The compound is also characterized by a pKa value of 14.09±0.20 .Applications De Recherche Scientifique

Selective Separation of Palladium(II)

1,2-Bis(2-methoxyethylthio)benzene, a derivative of 1,2-bis(1-hydroxyethyl)benzene, has been utilized as a novel solvent extractant for palladium (Pd(II)). This application is significant in the recovery of palladium from spent automotive catalysts. The custom-designed extraction system, including an appropriate diluent and stripping agent, has been shown to maintain selectivity for Pd(II) and effectively extract it from oxidizing leach solutions (Traeger et al., 2012).

Synthesis of Binuclear Zinc Phthalocyanine

A method was developed to synthesize 1,2-bis(3,4-dicyanophenoxymethyl)benzene from 1,2-bis(hydroxymethyl)benzene, leading to the creation of a new type of binuclear zinc phthalocyanine. This process, involving microwave heating, is pivotal in the field of organic chemistry and materials science due to the properties and applications of phthalocyanines (Tolbin et al., 2002).

Development of Aromatic Polyamides

1,2-Bis(4-aminophenoxy)benzene, synthesized from 1,2-bis(4-itrophenoxy)benzene and subsequent processes, has been used to prepare aromatic polyamides. These polymers, exhibiting high tensile strength and thermal stability, have potential applications in materials science for creating strong, durable, and heat-resistant materials (Yang et al., 1996).

Alkoxycarbonylation of Alkenes

A palladium catalyst based on 1,2-bis((tert-butyl(pyridin-2-yl)phosphanyl)methyl)benzene showed significant efficacy in the alkoxycarbonylation of alkenes. This process is crucial for industrial applications, particularly in the chemical industry, for the transformation of alkenes into versatile ester products (Dong et al., 2017).

Synthesis of Functionalized 1,2-Bis(trimethylsilyl)benzenes

1,2-Bis(trimethylsilyl)benzenes are essential for the synthesis of benzyne precursors and luminophores. Research has developed efficient routes to synthesize functionalized 1,2-bis(trimethylsilyl)benzenes, which have applications in the creation of specialized chemicals and materials (Reus et al., 2012).

Propriétés

IUPAC Name |

1-[2-(1-hydroxyethyl)phenyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7(11)9-5-3-4-6-10(9)8(2)12/h3-8,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQZLDLHFMYGFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C(C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Bis(1-hydroxyethyl)benzene | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[cyclohexyl(methyl)sulfamoyl]-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2850501.png)

![2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2850506.png)

![2-(2-(Diethylamino)ethyl)-1-(2,5-dimethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2850512.png)

![4-[3-Chloro-4-(1-hydroxyethyl)phenyl]-1-methylpiperazin-2-one](/img/structure/B2850513.png)

![N-(3-ethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2850518.png)

![2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B2850521.png)